4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C21H15FO4S/c22-18-9-13-20 (14-10-18)27 (24,25)26-19-11-6-16 (7-12-19)8-15-21 (23)17-4-2-1-3-5-17/h1-15H/b15-8-
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Organic Synthesis and Chemical Properties
Compounds similar to 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate often serve as intermediates in the synthesis of various organic molecules. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs, showcasing the utility of bromobenzene derivatives in pharmaceutical manufacturing (Qiu et al., 2009). Similarly, sulfonate groups are pivotal in developing surfactants, highlighting their significance in both industrial applications and environmental safety evaluations (Cowan-Ellsberry et al., 2014).
Environmental Impact
The environmental fate and biodegradability of sulfonate-containing compounds, such as linear alkylbenzene sulfonates (LAS), have been extensively studied due to their widespread use in detergents and cleaning agents. Research demonstrates that these compounds can be readily biodegraded under aerobic conditions, although concerns persist regarding their accumulation and persistence in anaerobic environments, which could potentially impact aquatic ecosystems (Mungray & Kumar, 2009).
Biomedical Research
While the specific biomedical applications of this compound were not directly identified in the literature, compounds with similar functional groups have been explored for their potential therapeutic benefits. For instance, sulfonamide inhibitors have been reviewed for their roles as bacteriostatic antibiotics and in the treatment of various conditions, including cancer and glaucoma, demonstrating the broad medicinal relevance of sulfonate derivatives (Gulcin & Taslimi, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDMIYGCXSOEN-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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